3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
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Description
The compound “3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N2O3S. It belongs to the class of benzene sulfonamides. The pyrrolidine ring in its structure is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Synthesis and Applications in Chemical Biology and Medicinal Chemistry
Synthesis of Novel Derivatives
Research has shown that derivatives of the compound, such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, have been synthesized and converted into several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives were further processed into various compounds demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential in developing new antimicrobial agents (Hassan et al., 2009).
Antifungal Activity
Another study focused on the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a precursor. These newly synthesized compounds exhibited good antifungal activity, highlighting the versatility of the base compound in generating biologically active molecules (Khodairy et al., 2016).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
A study synthesized benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety, which were tested as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated selective inhibition towards specific isoforms, indicating potential for the development of targeted therapeutics (Vaškevičienė et al., 2019).
Antidiabetic Activity
Sulfonylurea derivatives of 3,5-disubstituted pyrazoles, prepared from a similar structural framework, have been evaluated for hypoglycemic (antidiabetic) activity. Some compounds in this series displayed significant antidiabetic effects, underscoring the therapeutic potential of such derivatives (Soliman, 1979).
Properties
IUPAC Name |
3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)16(3)10-19/h4-10,17,21H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXVNWOMDAMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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